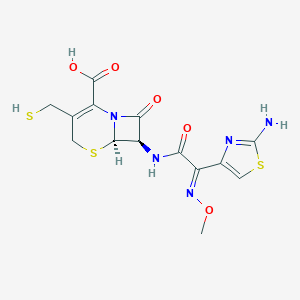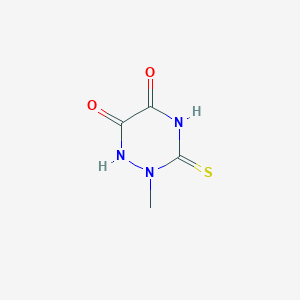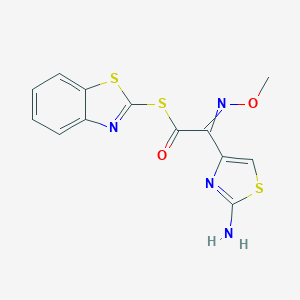
Desfuroylceftiofur
Overview
Description
Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur. Ceftiofur is widely used in veterinary medicine to treat bacterial infections in livestock, particularly respiratory infections in cattle and swine . This compound retains the antibiotic activity of its parent compound, ceftiofur, and is effective against a range of Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Desfuroylceftiofur has several applications in scientific research, including:
Veterinary Medicine: Used to study the pharmacokinetics and metabolism of ceftiofur in livestock.
Analytical Chemistry: Employed in the development of analytical methods for detecting ceftiofur residues in food products.
Microbiology: Investigated for its antibacterial activity against various veterinary pathogens.
Mechanism of Action
Target of Action
Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur . It targets both Gram-positive and Gram-negative bacteria, including veterinary isolates . The primary targets of this compound are bacterial cell wall synthesis enzymes, particularly those involved in the cross-linking of peptidoglycan chains .
Mode of Action
This compound, like other cephalosporins, inhibits bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the cross-linking of peptidoglycan chains. This disruption in the cell wall structure leads to increased permeability, eventual cell lysis, and death .
Biochemical Pathways
This compound is formed from ceftiofur by bovine kidney and liver esterases . It is further metabolized to disulfides such as this compound dimer (DFC-D), this compound cysteine disulfide (DFC-CYS), and this compound glutathione (DFC-GS) and desfuroylcetiofur protein conjugate . These metabolic pathways play a crucial role in the drug’s activity and elimination.
Pharmacokinetics
The pharmacokinetics of this compound has been studied in different animal models. In lactating goats, for instance, this compound showed good absorption following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% . The pharmacokinetics was consistent with a two-compartment open model, with first-order absorption . No significant differences were observed in pharmacokinetic parameters between healthy and infected animals .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By disrupting the integrity of the bacterial cell wall, this compound causes cell lysis and death . It is active against a wide range of veterinary isolates of Gram-negative bacteria and Gram-positive cocci bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of esterases in the environment, such as those found in bovine kidney and liver, can affect the conversion of ceftiofur to this compound . Additionally, factors such as pH, temperature, and the presence of other substances can potentially impact the stability and efficacy of the drug .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Desfuroylceftiofur interacts with various enzymes, proteins, and other biomolecules. It is formed from ceftiofur by the action of bovine kidney and liver esterases . The nature of these interactions involves the cleavage of the thioester bond of ceftiofur, leading to the formation of this compound .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by acting against Gram-negative bacteria and Gram-positive cocci bacteria
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact molecular mechanism of this compound is complex and involves multiple biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that a dosage regimen of 1.94 mg/kg every 72 hours could be sufficient to reach bactericidal activity
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from ceftiofur by the action of bovine kidney and liver esterases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desfuroylceftiofur is typically produced through the hydrolysis of ceftiofur. The process involves the cleavage of the thioester bond in ceftiofur, resulting in the formation of this compound. This reaction can be catalyzed by esterases present in bovine kidney and liver tissues .
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of ceftiofur from biological samples, followed by hydrolysis using specific reagents such as dithioerythritol. The resulting this compound is then purified using solid-phase extraction techniques .
Chemical Reactions Analysis
Types of Reactions: Desfuroylceftiofur undergoes several chemical reactions, including:
Hydrolysis: The primary reaction leading to its formation from ceftiofur.
Derivatization: this compound can be derivatized by reacting with iodoacetamide to form this compound acetamide.
Common Reagents and Conditions:
Hydrolysis: Dithioerythritol is commonly used to hydrolyze ceftiofur to this compound.
Derivatization: Iodoacetamide is used to derivatize this compound.
Major Products:
This compound Acetamide: Formed through derivatization with iodoacetamide.
Comparison with Similar Compounds
Desfuroylceftiofur is similar to other cephalosporin antibiotics, such as:
Ceftiofur: The parent compound from which this compound is derived.
Cefquinome: Another cephalosporin used in veterinary medicine.
Cephalexin: A first-generation cephalosporin with a different spectrum of activity.
Uniqueness: this compound is unique in its formation as a metabolite of ceftiofur and its retention of antibacterial activity. It is specifically used to measure the antibiotic activity of ceftiofur in biological samples .
Properties
| { "Design of the Synthesis Pathway": "Desfuroylceftiofur can be synthesized by the deacylation of ceftiofur followed by the cyclization of the resulting compound.", "Starting Materials": [ "Ceftiofur", "Sodium hydroxide", "Methanol", "Water", "Acetic acid", "Hydrochloric acid" ], "Reaction": [ "1. Ceftiofur is deacylated by treatment with sodium hydroxide in methanol and water.", "2. The resulting compound is acidified with acetic acid and treated with hydrochloric acid to form the intermediate.", "3. The intermediate is cyclized by heating with acetic acid to form Desfuroylceftiofur." ] } | |
CAS No. |
120882-22-6 |
Molecular Formula |
C14H15N5O5S3 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 |
InChI Key |
OITCOWCNESRWSM-GHXIOONMSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |
Appearance |
White to Off-White Solid |
melting_point |
>142°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; DFC; Defuroylceftiofur; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does desfuroylceftiofur exert its antibacterial effect?
A1: this compound, like its parent compound ceftiofur, functions by disrupting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane, inhibiting the transpeptidation reaction crucial for peptidoglycan cross-linking. This ultimately weakens the bacterial cell wall, leading to cell lysis and death.
Q2: What are the key pharmacokinetic parameters of this compound in various species?
A2: Pharmacokinetic studies have revealed variations in DFC disposition across different animal species. * Cattle: Following intramuscular administration of ceftiofur sodium, the primary metabolite DFC achieves a maximum plasma concentration (Cmax) of approximately 13.9 µg/mL within 0.67-2 hours, with a terminal half-life of around 49 hours [].* Horses: Intramuscular administration of ceftiofur crystalline-free acid results in peak plasma concentrations of DFC (approximately 2.87 µg/mL) with a terminal half-life of 77.5 hours [].
Pigs:* Intramuscular injections of ceftiofur sodium (3 mg/kg) lead to DFC Cmax values of around 15.8 µg/mL within 0.4-4 hours, and a terminal half-life of approximately 85 hours [].
Q3: Does the presence of infection influence the penetration of this compound into tissues?
A3: Research suggests that the presence of infection can enhance DFC tissue penetration. In a study involving cattle, tissue chambers infected with Mannheimia haemolytica exhibited significantly higher concentrations of DFC compared to non-infected chambers after subcutaneous administration of ceftiofur crystalline-free acid sterile suspension []. This increased penetration is likely attributed to factors like inflammation and altered vascular permeability associated with infection.
Q4: Is this compound metabolized in the body?
A4: Yes, DFC can undergo further metabolism. In swine, studies have shown the presence of various DFC metabolites in plasma, tissues, and urine, including this compound glutathione disulfide, 3,3'-desfuroylceftiofur disulfide (dimer), and this compound cysteine disulfide []. These metabolites arise from reactions involving the free thiol group of DFC.
Q5: What are the commonly employed analytical techniques for quantifying this compound in biological samples?
A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for DFC quantification [, , ]. This method often involves derivatization of DFC to a more stable and detectable compound, this compound acetamide (DCA). Other techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer enhanced sensitivity and selectivity for DFC analysis [, , , ].
Q6: How stable is this compound under different conditions?
A6: DFC exhibits varying stability depending on factors like pH, temperature, and the presence of other chemicals. It degrades more rapidly at higher temperatures and in alkaline conditions []. In a study assessing DFC stability in aqueous solutions, the compound displayed degradation at pH levels of 1, 3, 5, 7.4, and 10, particularly at elevated temperatures (60°C) []. This highlights the importance of careful storage and handling to preserve DFC integrity.
Q7: Are there alternative routes of administration for ceftiofur, and do they influence this compound levels?
A7: Besides intramuscular and subcutaneous routes, nebulisation is being explored as a potential method for delivering ceftiofur, particularly for respiratory infections []. This method achieves significantly higher concentrations of DFC in pulmonary epithelial lining fluid compared to intramuscular administration, suggesting its potential for targeted therapy of lung infections.
Q8: What are the implications of this compound's interaction with bacterial resistance mechanisms?
A8: While generally effective against many bacteria, resistance to ceftiofur and its metabolites, including DFC, is an emerging concern. One mechanism involves the production of beta-lactamases, enzymes that can hydrolyze the beta-lactam ring of ceftiofur, rendering it inactive. Additionally, modifications in bacterial PBPs can reduce their affinity for DFC, contributing to resistance.
Q9: Is there evidence of cross-resistance between this compound and other antibiotics?
A9: Cross-resistance, where resistance to one antibiotic confers resistance to others within the same class or even different classes, is a significant challenge in antimicrobial therapy. While DFC itself exhibits broad-spectrum activity, the potential for cross-resistance with other beta-lactams exists, particularly if the resistance mechanism involves modifications to PBPs.
Q10: Are there any known safety concerns associated with this compound?
A10: While DFC is generally considered safe for its intended veterinary use, a recent study identified a potentially toxic degradation product, ceftiofur-aldehyde (CEF-1), formed during thermal treatment of ceftiofur []. This finding raises concerns about the potential risks associated with consuming food products containing residual ceftiofur or DFC that have been subjected to heat.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















